molecular formula C16H15BrN2O4 B604445 N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 314246-00-9

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No. B604445
CAS RN: 314246-00-9
M. Wt: 379.2g/mol
InChI Key: ZXHNWXWMFMUWQT-GIJQJNRQSA-N
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Description

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, also known as BHMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMAH is a hydrazone derivative that has been synthesized using different methods, and its biological properties have been studied extensively.

Scientific Research Applications

1. Biological Evaluation and Molecular Docking Studies

Research indicates that hydrazones, including N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, have been synthesized and evaluated for their xanthine oxidase inhibitory activities. This study highlights the compound's potential as a xanthine oxidase inhibitor, with molecular docking studies conducted to understand its binding modes at the active site of xanthine oxidase (Xue et al., 2022).

2. Potential as O,N,O Donors for Cu2+

The compound has been involved in studies exploring its synthesis and characterization as a potential O,N,O donor for copper ions. This involves assessing its complexation potential, supported by spectroscopic techniques and computational simulations (Polo-Cerón et al., 2021).

3. Radical Scavenging Activity

Research on nitrogen-containing bromophenols, including this compound, from marine red algae has shown that they exhibit potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

4. Urease Inhibitory Activities

Studies have shown that N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide and related compounds have significant urease inhibitory activities. This property is of interest in medical research, particularly concerning Helicobacter pylori infections (Qu et al., 2015).

5. Crystal Structures Analysis

The compound has been the subject of crystallographic studies to understand its structure better. These studies have characterized its unsolvated and monohydrate forms, providing insights into its molecular geometry and potential interactions (Xue et al., 2011).

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-22-13-3-5-14(6-4-13)23-10-16(21)19-18-9-11-8-12(17)2-7-15(11)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHNWXWMFMUWQT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

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